molecular formula C10H13IO2 B1387578 5-Iodo-2-isopropyl-4-methoxyphenol CAS No. 927887-21-6

5-Iodo-2-isopropyl-4-methoxyphenol

Cat. No. B1387578
M. Wt: 292.11 g/mol
InChI Key: DVGIWOUXRFMAFH-UHFFFAOYSA-N
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Patent
US07741484B2

Procedure details

To a mixture of 292 grams of toluene-4-sulfonic acid 5-iodo-2-isopropyl-4-methoxy-phenyl ester (0.66 Moles) in 600 mL tert-butyl alcohol was gradually added a solution of 90 g KOH in 400 mL water, and the resultant mixture was stirred overnight at 82 degrees C. The reaction mixture was neutralized with conc. HCl to a pH of 5-6, and then partitioned between 600 mL ethyl acetate and 400 mL water. The organic phase was dried over sodium sulfate, filtered and stripped under vacuum at 65 degrees C. to give a resinous liquid. Hexane (700 mL) was then added and the mixture heated to reflux. The liquid phase was decanted into another flask and stirred overnight at room temperature, during which time a white solid precipitated. The solid was isolated by filtration and vacuum dried to give 162 g of 5-iodo-2-isopropyl-4-methoxy-phenol, representing a yield of 82%: MS (M+H)=293.
Quantity
292 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([O:22][CH3:23])=[CH:4][C:5]([CH:19]([CH3:21])[CH3:20])=[C:6]([O:8]S(C2C=CC(C)=CC=2)(=O)=O)[CH:7]=1.[OH-].[K+].Cl.CCCCCC>C(O)(C)(C)C.O>[I:1][C:2]1[C:3]([O:22][CH3:23])=[CH:4][C:5]([CH:19]([CH3:21])[CH3:20])=[C:6]([OH:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
292 g
Type
reactant
Smiles
IC=1C(=CC(=C(C1)OS(=O)(=O)C1=CC=C(C=C1)C)C(C)C)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
700 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature, during which time a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between 600 mL ethyl acetate and 400 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped under vacuum at 65 degrees C
CUSTOM
Type
CUSTOM
Details
to give a resinous liquid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to reflux
CUSTOM
Type
CUSTOM
Details
The liquid phase was decanted into another flask
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C(=CC(=C(C1)O)C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 162 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.